1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane
Description
1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane is a 1,4-diazepane derivative characterized by a cyclobutyl substituent at the 1-position and a sulfonated 5-ethylthiophene moiety at the 4-position. The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which is known for conformational flexibility and utility in medicinal chemistry. This compound’s structural features suggest applications in receptor modulation, particularly given the pharmacological relevance of diazepane derivatives in targeting G protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
1-cyclobutyl-4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S2/c1-2-14-7-8-15(20-14)21(18,19)17-10-4-9-16(11-12-17)13-5-3-6-13/h7-8,13H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRSEFNGBWHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The 1,4-diazepane core is shared with several analogs, but substituent variations lead to divergent properties:
- 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (): Features a bulky benzhydryl group, enhancing lipophilicity and steric hindrance. This compound’s synthesis involves chlorodiphenylmethane and isopropylamine, with purification via alumina chromatography. Its bulkiness may limit metabolic stability compared to the cyclobutyl-substituted target compound .
- This contrasts with the aliphatic cyclobutyl group in the target compound, which may reduce metabolic oxidation risks .
Sulfonated Derivatives
The sulfonyl group in the target compound is absent in analogs but is critical for solubility and binding. For example:
- CB2 Agonists in : 1,4-Diazepanes with sulfonamide or carbamate groups were optimized for metabolic stability.
Thiophene-Containing Analogs
The 5-ethylthiophene sulfonyl group distinguishes the target compound from other thiophene derivatives:
- Compounds 7a and 7b (): Contain diamino-thiophene moieties but lack the diazepane core. Their synthesis involves malononitrile or ethyl cyanoacetate, highlighting divergent reactivity compared to the sulfonylation steps required for the target compound .
Physicochemical and Pharmacological Data
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely parallels methods in (e.g., alkylation of 1,4-diazepane with cyclobutyl bromide, followed by sulfonylation with 5-ethylthiophene-2-sulfonyl chloride). Purification via alumina chromatography (as in ) is plausible .
- Pharmacological Potential: The sulfonyl-thiophene group may enhance solubility and target engagement compared to ’s lipophilic analogs.
- Metabolic Considerations : The cyclobutyl group’s compact structure may reduce cytochrome P450-mediated metabolism relative to bulkier substituents (e.g., benzhydryl), aligning with trends in ’s stability optimizations .
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